![molecular formula C19H18F2N2O3 B2605999 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921518-24-3](/img/structure/B2605999.png)

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

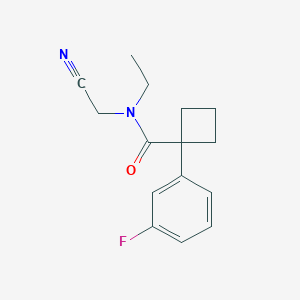

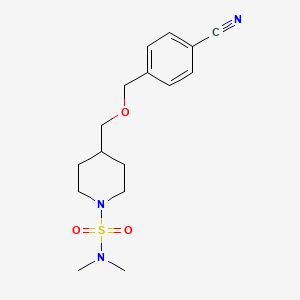

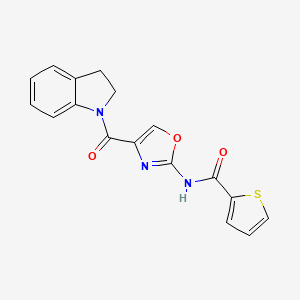

The compound “2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” has a molecular formula of C19H18F2N2O3 . It is a derivative of 2,6-difluorobenzoic acid , which is a major degradation product of diflubenzuron .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 360.355 Da and a mono-isotopic mass of 360.128540 Da . The structure includes a benzoxazepin ring, which is a seven-membered ring containing nitrogen and oxygen atoms .Applications De Recherche Scientifique

Antibacterial Agents

Novel analogs, including some with structural similarities to 2,6-difluoro-benzamide derivatives, have demonstrated promising antibacterial activity. Compounds synthesized from related chemical structures showed significant effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting their potential in antimicrobial applications. Notably, these compounds displayed antibacterial properties at non-cytotoxic concentrations, making them suitable for further exploration as antibacterial agents (Palkar et al., 2017).

Heterocyclic Synthesis

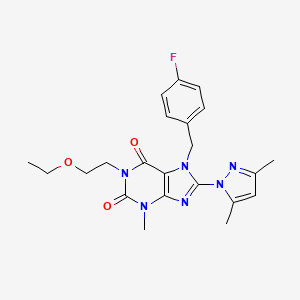

Research into N-benzoyl β,β-difluoroenamides, a novel structural unit, reveals their potential in heterocyclic synthesis. The presence of fluorine atoms provides unique electrophilic reactivity, facilitating the creation of various heterocyclic compounds like 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones. Such compounds can be crucial in the development of new pharmaceuticals and materials (Meiresonne et al., 2015).

Antimicrobial Agents

Derivatives of 2,6-difluorobenzamide have been explored as antimicrobial agents. Some compounds derived from this chemical structure displayed moderate to strong activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential in developing new antimicrobial treatments (Jadhav et al., 2017).

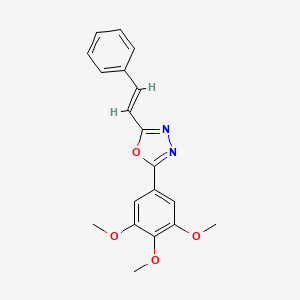

Molecular Solids and Hydrogen Bonds

Studies on molecular solids involving tetrafluoroterephthalic acid and aza compounds have shown the significance of hydrogen bonds in assembling molecules into larger structures. The presence of fluorine in compounds like 2,6-difluoro-benzamide can contribute to forming strong hydrogen bonds, essential in creating supramolecular synthons and higher-order structures (Wang et al., 2014).

Anticancer Evaluation

Fluorinated derivatives of 2,6-difluoro-benzamide have been synthesized and evaluated for anticancer activity. These compounds showed promise in inhibiting cyclin-dependent kinase-2 (CDK-2), a target relevant in cancer treatment. The synthesis approaches and evaluation of these compounds open pathways for new anticancer drugs (Svensson et al., 2011).

Propriétés

IUPAC Name |

2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O3/c1-19(2)10-26-15-9-11(7-8-14(15)23(3)18(19)25)22-17(24)16-12(20)5-4-6-13(16)21/h4-9H,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSALAHRKPESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)

![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)

![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)